Cas no 2580090-89-5 (rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate)

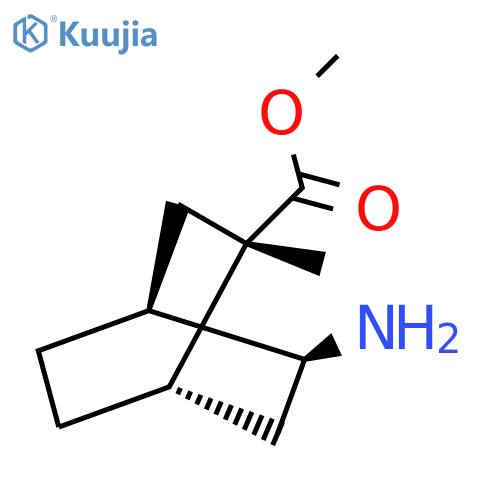

2580090-89-5 structure

商品名:rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2580090-89-5

- EN300-27732795

- rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate

- rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate

-

- インチ: 1S/C11H19NO2/c1-11(10(13)14-2)6-7-3-4-8(11)5-9(7)12/h7-9H,3-6,12H2,1-2H3/t7-,8-,9-,11-/m0/s1

- InChIKey: HFVRYTBDQAQHEX-KBIXCLLPSA-N

- ほほえんだ: O(C)C([C@@]1(C)C[C@@H]2CC[C@H]1C[C@@H]2N)=O

計算された属性

- せいみつぶんしりょう: 197.141578849g/mol

- どういたいしつりょう: 197.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 52.3Ų

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732795-0.25g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 0.25g |

$1038.0 | 2025-03-19 | |

| Enamine | EN300-27732795-1g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 1g |

$1129.0 | 2023-09-10 | ||

| Enamine | EN300-27732795-5g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 5g |

$3273.0 | 2023-09-10 | ||

| Enamine | EN300-27732795-5.0g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 5.0g |

$3273.0 | 2025-03-19 | |

| Enamine | EN300-27732795-10g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 10g |

$4852.0 | 2023-09-10 | ||

| Enamine | EN300-27732795-0.05g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 0.05g |

$948.0 | 2025-03-19 | |

| Enamine | EN300-27732795-0.1g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 0.1g |

$993.0 | 2025-03-19 | |

| Enamine | EN300-27732795-10.0g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 10.0g |

$4852.0 | 2025-03-19 | |

| Enamine | EN300-27732795-1.0g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 1.0g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-27732795-2.5g |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate |

2580090-89-5 | 95.0% | 2.5g |

$2211.0 | 2025-03-19 |

rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2580090-89-5 (rac-methyl (1R,2R,4R,5R)-5-amino-2-methylbicyclo2.2.2octane-2-carboxylate) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量